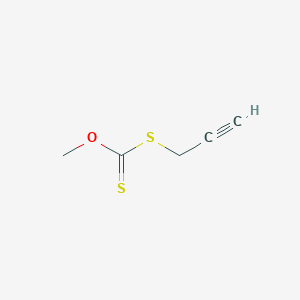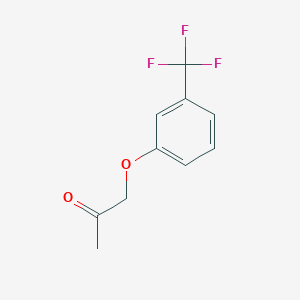
1-(3-Trifluoromethylphenoxy)-2-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(3-Trifluoromethylphenoxy)-2-propanone has been achieved through several methods. A notable synthesis route involves the use of 1-bromo-3-(trifluoromethyl)benzene as a starting material, which undergoes a Grignard reaction followed by oxidation with a mixture of Na2Cr2O7 and concentrated sulfuric acid, yielding an overall yield of 82.5% under specific conditions (Qiao Lin-lin, 2009). Another approach involves an improved Meerwein arylation reaction starting from m-trifluoromethylaniline, achieving a total yield up to 90% under optimized conditions (Li Li, 2007).
Molecular Structure Analysis
The molecular structure of 1-(3-Trifluoromethylphenoxy)-2-propanone and its derivatives have been extensively analyzed using quantum computational methods, revealing insights into molecular geometry, bond lengths, angles, atomic charges, and the HOMO-LUMO energy gap. Notably, density functional theory (DFT) and natural bond orbital (NBO) analysis have provided valuable information on the donor and acceptor interactions within the molecule, elucidating its electronic structure and reactivity (C. Charanya et al., 2023).
Chemical Reactions and Properties
1-(3-Trifluoromethylphenoxy)-2-propanone participates in various chemical reactions, showcasing its versatility. For instance, it has been used in the synthesis of trifluoromethylated arylpropanoic acids, indanones, and dihydrocoumarins through Friedel-Crafts alkylation or tandem Friedel-Crafts alkylation-cycloacylation under superacidic conditions (G. Prakash et al., 2010). Additionally, its reactions with electrophiles, leading to various coupling products, highlight its chemical reactivity and the potential for further functionalization (K. Funabiki et al., 1998).
科学研究应用
Enzyme Inhibition and Biological Activity :
- Dafforn et al. (1982) found that 1-phenoxy-2-propanone, 1-chloro-3-phenoxy-2-propanone, and 1-fluoro-3-phenoxy-2-propanone are competitive inhibitors of acetylcholinesterase, suggesting potential applications in neurobiology and pharmacology (Dafforn et al., 1982).
Catalysis and Chemical Reactions :
- Sato et al. (1999) investigated the vapor-phase alkylation of phenol with 1-propanol over CeO2–MgO catalysts, revealing insights into the reactivity and selectivity of these compounds in catalytic processes (Sato et al., 1999).
- Gilbert and Jones (1996) reported on the photocycloaddition of cyclopentene to phenols, highlighting the role of cyano or trifluoromethyl substituents in promoting these reactions (Gilbert & Jones, 1996).
Material Science Applications :
- Liu and Yan (2008) synthesized and characterized lanthanide/inorganic/organic hybrid materials using 1,3-Bis(2-formylphenoxy)-2-propanol, providing insights into the development of new materials with specific photoluminescent properties (Liu & Yan, 2008).
Synthetic Chemistry :
- Colella et al. (2018) discussed the synthesis of 1,3-dibromo-1,1-difluoro-2-propanone, demonstrating its utility as a synthon in chemoselective preparations of bromodifluoromethyl thiazoles, which are valuable in drug discovery (Colella et al., 2018).
Radiation Chemistry :
- Swancutt et al. (2011) investigated the radiation-chemical robustness of 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, a solvent modifier in nuclear waste processing, emphasizing its stability and reactivity under high-radiation conditions (Swancutt et al., 2011).
安全和危害
未来方向
属性
IUPAC Name |
1-[3-(trifluoromethyl)phenoxy]propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)6-15-9-4-2-3-8(5-9)10(11,12)13/h2-5H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFGYKNVJPGEVMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC(=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561848 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Trifluoromethylphenoxy)-2-propanone | |
CAS RN |
117322-88-0 |
Source


|
| Record name | 1-[3-(Trifluoromethyl)phenoxy]propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

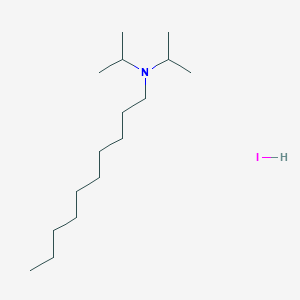
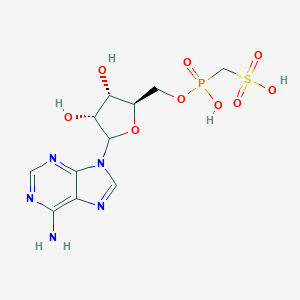
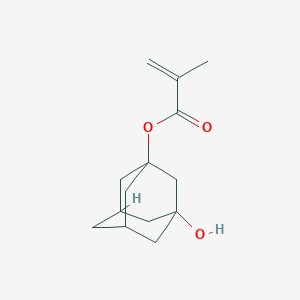
![Methyl 3-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylate](/img/structure/B38665.png)
![1-(2-fluoroethyl)-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B38668.png)
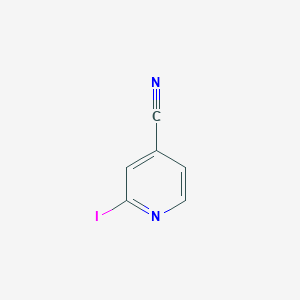
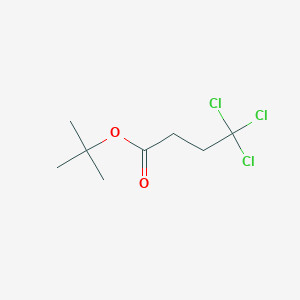
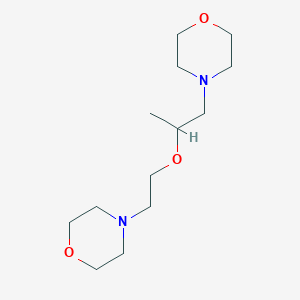
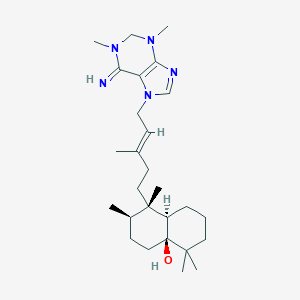
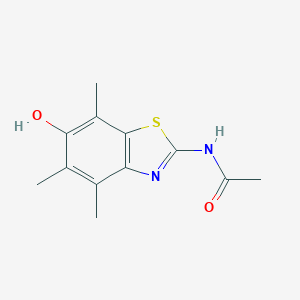
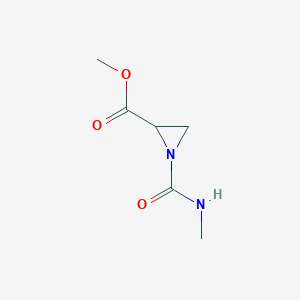
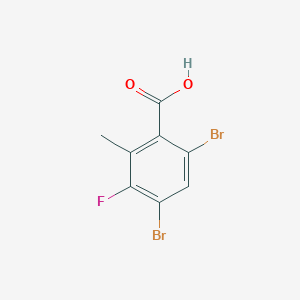
![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)
